molecular formula C20H21N5O3 B2489361 N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide CAS No. 1206989-65-2

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

Cat. No. B2489361
CAS RN: 1206989-65-2
M. Wt: 379.42
InChI Key: RHQJEJAPECCACW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves intricate bioisoteric replacement and optimization against multiple parameters, leading to the development of potential therapeutic agents. For instance, compounds have been designed and synthesized as potent 5-HT receptor antagonists through a series of strategic bioisosteric replacements and optimizations, yielding candidates with favorable pharmacokinetics and activity in vivo in rodent pharmacodynamic models (Bromidge et al., 2010).

Molecular Structure Analysis

The molecular structure and interactions of similar compounds have been analyzed, revealing how small structural differences can significantly affect their pharmacological activity. For example, molecular interaction studies using AM1 molecular orbital methods have shown the influence of conformational changes on the activity of cannabinoid receptor antagonists (Shim et al., 2002).

Chemical Reactions and Properties

Research into the chemical reactions and properties of related compounds encompasses the exploration of their synthesis pathways, structural modifications, and the resultant changes in biological activity. For instance, the design and synthesis of imidazoline derivatives have led to the identification of new antidiabetic compounds, highlighting the significance of specific structural elements in their activity (Bihan et al., 1999).

Scientific Research Applications

QSAR Studies on Piperazine Derivatives

A study examined the theoretical aspects of several derivatives of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and analogues of thioureas using semiempirical molecular orbital theory and density functional theory. The research focused on obtaining approximate minimum energy structures and developing a quantitative structure-activity relationship (QSAR) for these compounds (Al-Masoudi, Salih, & Al-Soud, 2011).

Anti-inflammatory Activity of Piperazine Derivatives

Another study synthesized novel compounds with a piperazine structure, which were tested for their anti-inflammatory activity. The research involved both in-vitro and in-vivo methods, demonstrating significant anti-inflammatory effects in specific synthesized compounds (Ahmed, Molvi, & Khan, 2017).

Anti-HIV Activity of Piperazine Derivatives

A series of piperazinyl-4-nitroimidazole derivatives were synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activities. The study aimed to develop new non-nucleoside reverse transcriptase inhibitors, contributing to the research field of antiretroviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6-methyl-1H-benzimidazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-2-4-15-16(10-13)23-19(22-15)24-6-8-25(9-7-24)20(26)21-14-3-5-17-18(11-14)28-12-27-17/h2-5,10-11H,6-9,12H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQJEJAPECCACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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